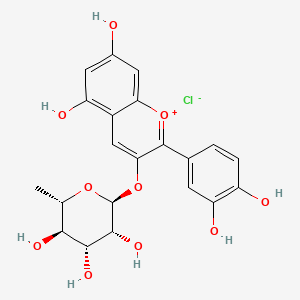
D-阿洛糖-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Allose-13C, also known as D-Allose-13C, is a useful research compound. Its molecular formula is C₆H₁₂O₆ and its molecular weight is 180.14. The purity is usually 95%.
BenchChem offers high-quality D-Allose-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Allose-13C including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
食品工业
D-阿洛糖的甜度是蔗糖的80%,但热量极低,无毒 {svg_1}. 这使其成为替代食品中蔗糖的理想选择 {svg_2}.
临床治疗
D-阿洛糖在临床治疗等多个领域表现出独特的健康益处和生理功能 {svg_3}. 它可用于治疗多种疾病 {svg_4}.
健康保健
在健康保健领域,由于其独特的健康益处和生理功能,D-阿洛糖可被用于 {svg_5}.
生物技术生产
近年来,D-阿洛糖的生物技术生产已成为研究热点 {svg_6}. 比较了不同类型的D-阿洛糖生产酶的酶学性质及其在D-阿洛糖生物技术生产中的应用 {svg_7}.
冷冻保护
研究人员发现,D-阿洛糖与海藻糖一样,在细胞冷冻过程中具有冷冻保护功能 {svg_8}.
免疫抑制
作用机制
Target of Action
D-Allose-13C, a carbon-13 labeled form of D-Allose , primarily targets thioredoxin-interacting protein molecules . These proteins play a crucial role in various cellular processes, including the regulation of reactive oxygen species and cell cycle arrest .
Mode of Action
D-Allose-13C interacts with its targets, leading to a series of changes within the cell. It exerts its effects via reactive oxygen species regulation , cell cycle arrest , metabolic reprogramming , autophagy , and apoptosis induction . Additionally, it has been found to sensitize tumors to radiotherapy and chemotherapy .
Biochemical Pathways
D-Allose-13C affects several biochemical pathways. It is involved in the conversion of D-allulose to D-fructose 6-phosphate in the Embden-Meyerhof-Parnas (EMP) pathway via two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate . This process involves enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Pharmacokinetics
Stable isotopes like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of D-Allose-13C results in a variety of molecular and cellular effects. It has exhibited anticancer activity in many cancer types, including head and neck, lung, liver, bladder, blood, and breast . Its functions are mediated through thioredoxin-interacting protein molecules, leading to reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
生化分析
Biochemical Properties
D-Allose-13C interacts with several enzymes in its metabolic pathway. These include L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biotechnological production of D-Allose-13C .
Cellular Effects
D-Allose-13C has been shown to have various effects on cells. It has been found to inhibit the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia . It also inhibits carcinogenesis, particularly under oxidative stress conditions .
Molecular Mechanism
The molecular mechanism of D-Allose-13C involves its interaction with various biomolecules. For instance, it can inhibit ROS formation by competing with D-glucose in the mitochondria . This suggests that D-Allose-13C exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that D-Allose-13C has beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
Dosage Effects in Animal Models
In animal models, D-Allose-13C has been shown to have significant anti-brain edema effects and reduction of tumor necrosis factor-alpha and interleukin-6 in the water intoxication model
Subcellular Localization
It is known that D-Allose-13C can inhibit ROS formation by competing with D-glucose in the mitochondria , suggesting a mitochondrial localization
属性
| { "Design of Synthesis Pathway": "The synthesis of D-Allose-13C can be achieved through a multi-step process starting from glucose-13C.", "Starting Materials": [ "Glucose-13C", "Methanol", "Sodium borohydride", "Acetic anhydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Methanesulfonic acid", "Triethylamine", "Benzoyl chloride" ], "Reaction": [ "Conversion of glucose-13C to D-glucitol-13C using sodium borohydride and methanol", "Conversion of D-glucitol-13C to D-glucose-13C using methanesulfonic acid and triethylamine", "Conversion of D-glucose-13C to D-glucosamine-13C using acetic anhydride and hydrochloric acid", "Conversion of D-glucosamine-13C to N-acetyl-D-glucosamine-13C using acetic anhydride", "Conversion of N-acetyl-D-glucosamine-13C to N-acetyl-D-allosamine-13C using benzoyl chloride and sodium hydroxide", "Conversion of N-acetyl-D-allosamine-13C to D-Allose-13C using hydrochloric acid and acetone" ] } | |
CAS 编号 |
70849-28-4 |
分子式 |
C₆H₁₂O₆ |
分子量 |
180.14 |
同义词 |
D-Allopyranose-13C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



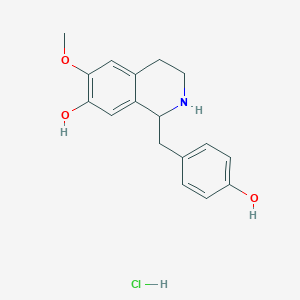
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)
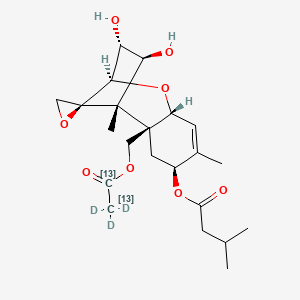
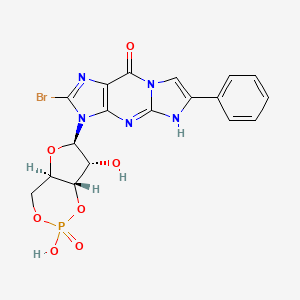
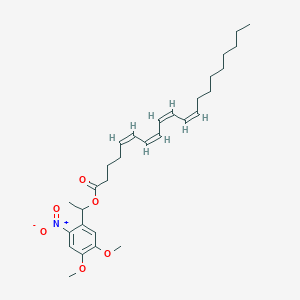
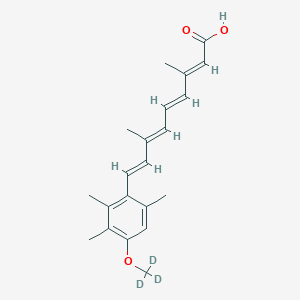
![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)

